molecular formula C17H18FNO2S B2720153 N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396883-10-5

N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2720153
CAS RN: 1396883-10-5
M. Wt: 319.39
InChI Key: PEKCIOMWBWHDOA-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide, also known as CP-544326, is a synthetic compound that has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide works by inhibiting the activity of FAK, a protein that plays a role in cell migration, proliferation, and survival. By blocking FAK activity, this compound can prevent the growth and spread of tumor cells. In addition, this compound can reduce the production of inflammatory cytokines by blocking the activity of another protein called p38 MAPK. By reducing inflammation, this compound can potentially be used to treat diseases such as rheumatoid arthritis and inflammatory bowel disease.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of FAK and p38 MAPK, as discussed above. Physiologically, this compound has been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, this compound has been shown to reduce the growth and spread of tumor cells in cancer models.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is that it has been shown to have potential therapeutic benefits in the treatment of various diseases, as discussed above. In addition, this compound is a synthetic compound, which means that it can be easily synthesized in the lab. However, one limitation of this compound is that it has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide. One direction is to further study its potential use in the treatment of cancer, inflammation, and neuropathic pain. Another direction is to investigate its safety and efficacy in human clinical trials. Additionally, it may be useful to explore the potential use of this compound in combination with other drugs or therapies. Finally, further research may be needed to fully understand the mechanism of action of this compound and its effects on the body.

Synthesis Methods

N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-fluorophenol with 2-bromoethyl cyclopropane carboxylate to produce 2-(4-fluorophenoxy)ethyl cyclopropane carboxylate. The resulting compound is then reacted with thiophen-2-ylmethylamine to produce this compound.

Scientific Research Applications

N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the activity of a protein called focal adhesion kinase (FAK). Inflammation research has shown that this compound can reduce the production of inflammatory cytokines in the body. In neuropathic pain research, this compound has been shown to reduce pain sensitivity in animal models.

properties

IUPAC Name

N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-13-3-7-15(8-4-13)21-12-17(20)19(14-5-6-14)10-9-16-2-1-11-22-16/h1-4,7-8,11,14H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKCIOMWBWHDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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